Octahydropyrido[2,1-c]thiomorpholin-9-amine

Molecular weight Drug-likeness Physicochemical properties

Octahydropyrido[2,1-c]thiomorpholin-9-amine (CAS 84005-78-7; IUPAC: 1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]thiazin-9-amine) is a bridged bicyclic heterocyclic amine with the molecular formula C₈H₁₆N₂S and a molecular weight of 172.29 g/mol. The compound belongs to the octahydropyrido[2,1-c][1,4]thiazine family, characterized by a fully saturated fused ring system that combines a piperidine ring with a thiomorpholine (1,4-thiazine) ring via a bridging nitrogen.

Molecular Formula C8H16N2S
Molecular Weight 172.29
CAS No. 84005-78-7
Cat. No. B2694535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropyrido[2,1-c]thiomorpholin-9-amine
CAS84005-78-7
Molecular FormulaC8H16N2S
Molecular Weight172.29
Structural Identifiers
SMILESC1CC(C2CSCCN2C1)N
InChIInChI=1S/C8H16N2S/c9-7-2-1-3-10-4-5-11-6-8(7)10/h7-8H,1-6,9H2
InChIKeyUWZBGYSOLLBLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropyrido[2,1-c]thiomorpholin-9-amine (CAS 84005-78-7): Structural Identity, Physicochemical Profile, and Procurement Baseline for a Bridged Bicyclic Amine Intermediate


Octahydropyrido[2,1-c]thiomorpholin-9-amine (CAS 84005-78-7; IUPAC: 1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]thiazin-9-amine) is a bridged bicyclic heterocyclic amine with the molecular formula C₈H₁₆N₂S and a molecular weight of 172.29 g/mol . The compound belongs to the octahydropyrido[2,1-c][1,4]thiazine family, characterized by a fully saturated fused ring system that combines a piperidine ring with a thiomorpholine (1,4-thiazine) ring via a bridging nitrogen [1]. This scaffold is structurally related to the pyridothiazine class of compounds that have been investigated as kainic acid neurotoxicity inhibitors and as intermediates in the synthesis of tetracyclic antidepressants [2]. The compound is commercially available from multiple suppliers at purities ≥95%, typically for research and development applications .

Why Octahydropyrido[2,1-c]thiomorpholin-9-amine Cannot Be Interchanged with Other Pyridothiazine or Thiomorpholine Derivatives Without Rigorous Qualification


The octahydropyrido[2,1-c][1,4]thiazine scaffold contains three critical structural variables—the oxidation state of the sulfur atom (sulfide, sulfoxide, sulfone), the functional group at the 9-position (amine, ketone, N-alkyl, carboxylate), and the saturation level of the pyrido ring—each of which independently modulates hydrogen-bonding capacity, basicity (pKa), molecular geometry, and reactivity in downstream transformations [1]. For example, the 9-amine derivative (target) differs from the 9-ketone analog (octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride, CAS 2089257-10-1) in both molecular formula (C₈H₁₆N₂S vs. C₈H₁₄ClNOS) and hydrogen-bond donor/acceptor profile, and from the N-methyl variant (CAS 2137451-91-1) in steric bulk and nucleophilicity . The 2,2-dioxo analog (9-amino-octahydro-2λ⁶-pyrido[2,1-c][1,4]thiazine-2,2-dione, MW 204 Da) introduces a strongly electron-withdrawing sulfone group, fundamentally altering the electronics of the thiomorpholine ring [2]. These structural distinctions make blind generic substitution without experimental validation a high-risk procurement decision, as each variant may exhibit divergent reactivity, solubility, and biological target engagement profiles. Patents in the pyridothiazine class explicitly enumerate individual derivatives as separate embodiments, reflecting the structure-activity sensitivity of this scaffold [3].

Octahydropyrido[2,1-c]thiomorpholin-9-amine: Quantified Differentiation Evidence Against Structural Analogs for Informed Procurement Decisions


Molecular Weight Differentiation: 7.5% Lower MW than N-Methyl Analog Impacts Physicochemical and Pharmacokinetic Properties

Octahydropyrido[2,1-c]thiomorpholin-9-amine (target) has a molecular weight of 172.29 g/mol (C₈H₁₆N₂S), compared to 186.32 g/mol (C₉H₁₈N₂S) for the N-methyl analog (CAS 2137451-91-1), representing a 7.5% lower molecular weight . This difference arises from the absence of the N-methyl substituent, which reduces both steric bulk and lipophilicity. In drug discovery contexts, every 14 Da difference in molecular weight can affect membrane permeability, solubility, and metabolic stability, making the unsubstituted amine a meaningfully distinct starting material for lead optimization [1].

Molecular weight Drug-likeness Physicochemical properties Structure-activity relationship

Primary Amine vs. Ketone Functional Group: Divergent Hydrogen-Bonding Profile Determines Downstream Synthetic Utility

The target compound bears a primary amine at the 9-position (NH₂), whereas the closest ketone analog, octahydropyrido[2,1-c]thiomorpholin-9-one (isolated as hydrochloride salt, CAS 2089257-10-1, formula C₈H₁₄ClNOS, MW 207.72 g/mol), bears a ketone (C=O) at the same position . The amine functional group serves as a hydrogen-bond donor (2 HBD) and a nucleophilic handle for amide bond formation, reductive amination, or urea synthesis, whereas the ketone provides a hydrogen-bond acceptor (HBA) and electrophilic site for Grignard additions, Wittig reactions, or reductive amination from the opposite direction . This fundamental difference in reactivity dictates which synthetic pathways can be accessed without additional functional group interconversion steps.

Functional group interconversion Hydrogen bonding Synthetic intermediate Amine vs. ketone

Sulfur Oxidation State: Sulfide (Target) vs. Sulfone Analog—Electronic Modulation Differentiates Reactivity and Metabolic Stability

The target compound contains a sulfur atom in the sulfide (thioether, -S-) oxidation state within the thiomorpholine ring, whereas a closely related analog, 9-amino-octahydro-2λ⁶-pyrido[2,1-c][1,4]thiazine-2,2-dione (MW 204 Da, formula C₈H₁₆N₂O₂S), bears a fully oxidized sulfone (-SO₂-) at the corresponding position [1]. The sulfone group exerts a strong electron-withdrawing inductive effect (Hammett σₚ ≈ 0.72 for -SO₂CH₃ vs. σₚ ≈ 0.00 for -SCH₃), which decreases the basicity of the adjacent amine and alters the conformational preference of the six-membered thiomorpholine ring [2]. The sulfide in the target compound preserves sulfur's nucleophilic character and susceptibility to oxidation, providing a distinct chemical handle for late-stage functionalization (e.g., oxidation to sulfoxide or sulfone) that is foreclosed in the pre-oxidized sulfone analog.

Sulfur oxidation state Electron-withdrawing effect Metabolic stability Sulfone vs. sulfide

Octahydro (Fully Saturated) Scaffold Distinguishes Target from Partially Unsaturated Pyridothiazine Analogs in Conformational Rigidity and Metabolic Profile

The target compound features a fully saturated octahydro scaffold (fraction sp³ hybridized carbons, Fsp³ = 1.0 for the bicyclic core), distinguishing it from partially unsaturated pyrido[2,1-c][1,4]thiazine analogs that retain double bonds in the pyrido ring and are described in patent literature as kainic acid neurotoxicity inhibitors [1]. The fully saturated scaffold increases the three-dimensional character of the molecule (higher Fsp³), which has been correlated with improved clinical success rates in drug discovery due to reduced aromatic ring-mediated toxicity (e.g., CYP inhibition, hERG binding, phototoxicity) and enhanced aqueous solubility [2]. The saturated scaffold also introduces a stereogenic center at the ring junction (position 9a), making stereochemical purity an additional quality attribute for procurement that does not apply to planar, unsaturated analogs.

Ring saturation Octahydro scaffold Conformational flexibility Metabolic stability Fsp3

Commercial Supply Purity Benchmark: 95% Minimum Purity Establishes Baseline Procurement Quality, Differentiating from Uncharacterized or Lower-Purity Batches

The target compound is commercially available at a specified purity of ≥95% from catalog suppliers, as documented by the Chinese vendor Leyan (Product No. 2132592, purity 95%) . For comparison, the ketone analog octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride (CAS 2089257-10-1) is available at ≥98% purity from the same supplier, indicating a 3-percentage-point higher purity specification for the ketone analog in the commercial market . The 95% purity specification for the amine establishes a minimum acceptable procurement quality threshold, though users should note that basic physicochemical characterization data (melting point, boiling point, density) are not publicly reported for this compound, necessitating in-house analytical verification upon receipt .

Purity specification Quality control Commercial availability Procurement standard

Octahydropyrido[2,1-c]thiomorpholin-9-amine (CAS 84005-78-7): Evidence-Based Application Scenarios for Scientific Procurement and Industrial Use


Central Nervous System (CNS) Drug Discovery: Kainate Receptor-Targeted Neuroprotection Programs

The pyrido[2,1-c][1,4]thiazine scaffold class has been patented for kainic acid neurotoxicity inhibition, with potential applications in neurodegenerative diseases, psychiatric disorders, and pain [1]. The target compound's fully saturated octahydro scaffold provides higher Fsp³ than partially unsaturated analogs, which aligns with modern CNS drug discovery strategies that prioritize three-dimensional scaffolds for improved brain penetration and reduced off-target pharmacology [2]. The primary amine at the 9-position provides a versatile synthetic handle for generating focused libraries of N-acylated, N-alkylated, or N-sulfonylated derivatives for structure-activity relationship (SAR) exploration around the kainate receptor pharmacophore.

Tetracyclic Antidepressant Intermediate: Mirtazapine-Related Synthetic Process Development

The octahydropyrido[2,1-c][1,4]thiazine scaffold is structurally related to intermediates used in mirtazapine synthesis, as documented in the patent family WO2003024918/EP1426356 (Intermediate Compounds for the Preparation of Mirtazapine) [3]. While the target compound itself (9-amine) differs from the piperazine intermediates directly claimed in mirtazapine process patents, its bridged bicyclic amine scaffold and sulfur-containing heterocycle make it a valuable comparative building block for process chemistry groups developing novel synthetic routes to tetracyclic antidepressants, or for investigating structure-process relationships in cyclization and ring-closure steps [4].

Ligand Design and Catalysis: Sulfur-Containing Bicyclic Amine as a Privileged Scaffold for Metal Coordination

The compound's rigid bicyclic conformation, electron-rich sulfur atom (sulfide), and primary amine donor group create a distinctive coordination environment suitable for transition metal ligand design [5]. The sulfide oxidation state, in particular, provides a soft donor site for late transition metals (e.g., Pd, Pt, Au), while the amine serves as a harder donor or a site for further functionalization with additional chelating arms. This dual soft/hard donor character is not available in the corresponding sulfone analog, making the sulfide oxidation state of the target compound specifically relevant for catalysis research programs requiring hemilabile or redox-switchable ligand systems.

Chemical Biology Tool Compound Development: Thiomorpholine-Containing Probe Synthesis

The unsubstituted primary amine at the 9-position makes this compound a versatile starting point for synthesizing chemical biology probes (e.g., fluorescent conjugates, biotinylated derivatives, photoaffinity labels) via straightforward amide coupling or reductive amination chemistry . The thiomorpholine sulfur atom provides an additional functional handle for chemoproteomic applications (e.g., targeted oxidation-state profiling) or as a metabolic soft spot for designing prodrugs with programmed metabolic activation. The availability of the compound at ≥95% purity from commercial suppliers enables direct use in probe synthesis without requiring extensive in-house purification, accelerating chemical biology workflow timelines.

Quote Request

Request a Quote for Octahydropyrido[2,1-c]thiomorpholin-9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.